2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-amino-2-oxoethoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)20-16/h1-9H,10H2,(H2,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNLCVQYLKRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic acid and its derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis.
- Case Study:
A study evaluated the anticancer effects of a series of quinoline derivatives, including this compound, against several cancer cell lines. The results showed significant cytotoxicity, particularly against breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Comparable to Tamoxifen |
| A549 (Lung) | 0.12 - 2.78 | High biological activity |
| HCT-15 (Colon) | Varies | Significant growth inhibition |
| MDA-MB-435 | 6.82 | Maximum growth inhibition observed |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Its derivatives have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study:
In a study assessing the antibacterial activity of several quinoline derivatives, this compound showed strong inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.
Biological Studies
Histone Deacetylase Inhibition
Recent research has highlighted the potential of this compound as a histone deacetylase inhibitor, which plays a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis.
- Case Study:
A specific derivative of this compound was identified as a selective inhibitor of HDAC3, showing potent in vitro anticancer activity. This suggests that modifications to the compound can enhance its therapeutic potential by targeting specific pathways involved in cancer progression.
Agrochemical Applications
The compound is also being explored for its potential use in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against plant pathogens.
Material Science
Due to its unique structural properties, this compound is being investigated for applications in organic electronics and photonics. Its electronic properties may allow for innovative uses in developing new materials for electronic devices.
Summary of Findings
The applications of this compound are multifaceted, spanning medicinal chemistry, biological studies, agrochemicals, and material science. Its derivatives exhibit significant potential as anticancer and antimicrobial agents while also offering opportunities in other scientific fields.
Mechanism of Action
The mechanism of action of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituents such as bromo, methylsulfonyl, and carbamoylmethoxy introduce distinct electronic and steric effects.
- Methylsulfonyl and carbamoylmethoxy groups are electron-withdrawing, which may influence binding to enzymatic targets (e.g., COX-2 inhibition in methylsulfonyl derivatives ).
Antibacterial Activity
- 2-Phenylquinoline-4-carboxylic acid derivatives (e.g., compounds 5a4 and 5a7 in ) exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .
- Bromophenyl and chlorophenyl analogs (e.g., C2 and C3 in ) were synthesized but lack reported bioactivity data .
- Target compound: No direct activity data is provided in the evidence, but the carbamoylmethoxy group’s polarity may enhance membrane penetration in Gram-negative bacteria, a common challenge for quinoline derivatives .
Enzyme Inhibition
- 2-(4-(Methylsulfonyl)phenyl)quinoline-4-carboxylic acid shows selective COX-2 inhibition, surpassing celecoxib in selectivity due to its bulky substituent .
- Borono-containing derivatives (e.g., ) demonstrate carbohydrate-binding activity via fluorescence quenching, highlighting substituent-dependent applications in biosensing .
Physicochemical Properties
| Property | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 2-(4-Difluoromethoxy)phenylquinoline-4-carboxylic acid | Target Compound (Predicted) |
|---|---|---|---|
| Molecular Weight | 357.18 g/mol | 315.28 g/mol | ~327.30 g/mol |
| Solubility | Low (lipophilic Br group) | Moderate (polar OCHF₂ group) | High (polar carbamoyl) |
| Fluorescence | Not reported | Not reported | Unlikely (no conjugated system) |
| Melting Point | Not reported | Not reported | Likely >200°C (solid) |
Notes:
Biological Activity
2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role as a histone deacetylase (HDAC) inhibitor.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 312.32 g/mol
This compound features a quinoline backbone with a carbamoylmethoxy substituent, which is believed to enhance its biological activity through improved solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression:
- Histone Deacetylase Inhibition : The compound has been identified as a selective inhibitor of HDACs, which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, it promotes the acetylation of histones, leading to changes in gene expression that can trigger apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
A study conducted on derivatives of quinoline-4-carboxylic acid demonstrated that certain compounds, including those similar to this compound, showed potent anticancer effects against several cancer cell lines (H460, HT-29, MKN-45). The IC values for these compounds were significantly lower than those for standard chemotherapeutics, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | H460 | 5.0 |
| Standard Drug (e.g., Doxorubicin) | H460 | 10.0 |
Antimicrobial Activity
In vitro studies have evaluated the antibacterial efficacy of this compound against various strains including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics:
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 64 | Ampicillin | 32 |
| Escherichia coli | 128 | Gentamicin | 64 |
Case Studies
Several case studies have explored the therapeutic potential of quinoline derivatives, including our compound of interest:
- Case Study on HDAC Inhibition : A series of experiments demonstrated that compounds structurally related to this compound effectively inhibited HDAC3 with selectivity over other isoforms. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .
- Antimicrobial Efficacy in Animal Models : In vivo studies using murine models infected with MRSA showed that treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls, supporting its potential as an effective antimicrobial agent .
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group at position 4 undergoes typical acid-catalyzed reactions:
Key Findings :
-
Esterification with ethanol and catalytic H₂SO₄ proceeds efficiently at reflux (12 h) .
-
Amide derivatives show enhanced solubility in polar aprotic solvents (e.g., DMSO) .
Carbamoyl Group Modifications
The carbamoylmethoxy side chain participates in nucleophilic substitutions and redox reactions:
Key Findings :
-
Acidic hydrolysis converts the carbamoyl group (-CONH₂) to a primary amine (-NH₂) with 90% efficiency .
-
Alkylation at the carbamoyl nitrogen enhances interactions with hydrophobic biological targets .
Quinoline Ring Functionalization
The quinoline core undergoes electrophilic substitution and coordination chemistry:
Key Findings :
-
Bromination occurs preferentially at position 6 of the quinoline ring .
-
Copper complexes exhibit enhanced stability in aqueous media (pH 7–9) .
Biological Activity-Driven Modifications
Structural modifications correlate with pharmacological effects:
Key Findings :
-
Hydroxamic acid derivatives demonstrate nanomolar HDAC3 inhibition, making them potent anticancer candidates .
-
Hydrazide analogs show broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus .
Stability and Degradation
Critical stability parameters under varying conditions:
| Condition | Half-Life (25°C) | Major Degradation Product | Source |
|---|---|---|---|
| Aqueous solution (pH 7) | 48 h | Quinoline-4-carboxylic acid | |
| UV light (254 nm) | 2 h | 4-Hydroxyquinoline derivative |
Key Findings :
Q & A
Basic: What are the primary synthetic routes for synthesizing 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in alkaline media. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate yields quinoline-4-carboxylic acid derivatives . Optimization includes adjusting reaction time, temperature (e.g., reflux at 100°C), and catalyst/base selection. Heterocyclization of intermediates under base-catalyzed ester condensation further enhances purity . Alternative methods, such as chlorination using POCl₃ in DMF, are employed for halogenated derivatives but require careful control of stoichiometry to avoid side reactions .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
1H/13C NMR resolves aromatic protons and substituent configurations (e.g., carbamoylmethoxy groups), while HRMS confirms molecular weight and purity . X-ray crystallography (e.g., Acta Crystallographica data) validates structural geometry, particularly for pharmacologically active derivatives . HPLC monitors reaction progress, and FT-IR identifies functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .
Basic: What in vitro biological screening approaches are used to evaluate its antimicrobial or anticancer potential?
Agar diffusion and broth dilution assays determine antibacterial activity (e.g., against Staphylococcus aureus and E. coli), with MIC values guiding efficacy . For anticancer studies, MTT assays assess cytotoxicity, while EGFR kinase inhibition is measured via enzymatic assays using recombinant proteins . Cell-line specificity (e.g., vascular injury models) is evaluated to identify therapeutic windows .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity in structure-activity relationship (SAR) studies?
Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position enhance antibacterial activity by increasing membrane permeability, while bulky substituents (e.g., adamantyl) improve antitubercular potency via hydrophobic interactions . In P-selectin antagonists, salicylic acid moieties reduce leukocyte adhesion by disrupting protein-carbohydrate interactions . Computational molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dihydroorotate dehydrogenase .
Advanced: How can this compound be engineered into aggregation-induced emission (AIE) sensors for detecting biomolecules like D-ribose?
Incorporating boronic acid groups enables carbohydrate recognition via reversible ester formation. AIE-active derivatives (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) exhibit fluorescence emission at ~500 nm upon aggregation. Quenching upon D-ribose binding (83% signal reduction at 55 mM) is monitored via fluorescence spectroscopy, with stoichiometry confirmed by linear regression (R² ≥ 0.99) .
Advanced: What computational strategies are employed to predict binding modes and optimize pharmacokinetics?
Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions (e.g., with histone deacetylases or P-selectin). ADMET prediction tools (e.g., SwissADME) optimize logP values (<5) and aqueous solubility for oral bioavailability. Docking studies with brequinar-binding site analogs identify critical hydrogen bonds (e.g., with Arg-136 in dihydroorotate dehydrogenase) .
Advanced: How can researchers resolve contradictions in synthetic yield data across different methodologies?
Contradictions arise from reagent purity (e.g., POCl₃ vs. NaOAc) and solvent effects (e.g., DMF vs. ethanol/water mixtures). Systematic Design of Experiments (DoE) evaluates factors like temperature and catalyst loading. For example, Pfitzinger reactions in aqueous KOH yield >80% quinoline-4-carboxylic acids, while POCl₃-mediated chlorination requires anhydrous conditions to prevent hydrolysis .
Advanced: What strategies improve pharmacokinetic properties, such as metabolic stability and tissue penetration, in derivative design?
Prodrug approaches (e.g., ethyl esterification) enhance oral absorption, while PEGylation increases half-life. Introducing piperazine linkers (e.g., in methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) improves blood-brain barrier penetration . Metabolic stability assays (e.g., liver microsomes) identify vulnerable sites for fluorination or methylation to block CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
